molecular formula C9H17NO B13198205 1-(3-Ethylpiperidin-3-yl)ethan-1-one

1-(3-Ethylpiperidin-3-yl)ethan-1-one

Cat. No.: B13198205
M. Wt: 155.24 g/mol
InChI Key: AIFYXKAXSQNSPD-UHFFFAOYSA-N
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Description

Contextualization of Piperidine-Containing Heterocycles in Organic Synthesis

Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of natural products and synthetic molecules. nih.govencyclopedia.pub This prevalence is largely due to the piperidine ring's conformational flexibility and its ability to serve as a key pharmacophore, influencing the biological activity of a molecule. nih.gov Piperidine derivatives are integral to numerous classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. researchgate.netijnrd.org

The synthesis of substituted piperidines, particularly those with substitution at the 3-position, is a significant area of focus in organic synthesis. nih.govacs.org The development of stereoselective methods to access these compounds is of paramount importance, as the stereochemistry of the substituents can dramatically impact biological activity. acs.org Various synthetic strategies have been developed to achieve this, including the hydrogenation of substituted pyridines and catalytic enantioselective methods. nih.govenamine.net

Academic Significance and Research Gaps Pertaining to Novel Ethanone (B97240) Derivatives

The ethanone group, characterized by a carbonyl group bonded to a methyl group and another carbon atom, is a fundamental functional group in organic chemistry. Its presence in a molecule can influence polarity, reactivity, and intermolecular interactions. Ethanone derivatives are found in a wide range of chemical compounds and are often key intermediates in the synthesis of more complex molecules. ontosight.ai

While the ethanone moiety itself is well-understood, the exploration of novel ethanone derivatives, particularly those attached to complex heterocyclic systems, remains an active area of research. The specific placement of the ethanone group on the 3-position of a 3-ethylpiperidine (B83586) ring in 1-(3-Ethylpiperidin-3-yl)ethan-1-one presents a unique structural motif. A significant research gap exists in understanding how this particular arrangement influences the compound's chemical and physical properties, as well as its potential biological activity. Currently, detailed experimental data and published research on this compound are scarce, highlighting the need for foundational studies on its synthesis and characterization. nih.gov

Overview of Research Trajectories for Unique Organic Scaffolds

The discovery and development of unique organic scaffolds are central to advancing various fields, from materials science to drug discovery. Research into new molecular frameworks often follows a trajectory that begins with efficient and scalable synthesis. Once a novel scaffold is accessible, investigations typically branch into understanding its fundamental properties, including its conformational preferences, electronic characteristics, and reactivity.

For a compound like this compound, future research would likely focus on several key areas. Firstly, the development of a robust synthetic route would be a critical initial step. Following this, comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide crucial structural information. Subsequent research could then explore its potential as a building block in the synthesis of more complex molecules or investigate its inherent biological activity through screening assays. The unique three-dimensional arrangement of the ethyl and ethanone groups on the piperidine ring could lead to interesting stereochemical properties and biological interactions, making it a compelling target for further study.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(3-ethylpiperidin-3-yl)ethanone

InChI

InChI=1S/C9H17NO/c1-3-9(8(2)11)5-4-6-10-7-9/h10H,3-7H2,1-2H3

InChI Key

AIFYXKAXSQNSPD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCNC1)C(=O)C

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 3 Ethylpiperidin 3 Yl Ethan 1 One

Retrosynthetic Analysis and Design of Synthetic Pathways

A retrosynthetic analysis of 1-(3-Ethylpiperidin-3-yl)ethan-1-one reveals several potential disconnection points, leading to various synthetic strategies. The most apparent disconnections are at the C-N bonds of the piperidine (B6355638) ring and the C-C bonds connecting the ethyl and acetyl groups to the C3 position.

Strategy A: C3-Alkylation/Acylation

This approach involves the sequential introduction of the ethyl and acetyl groups onto a pre-existing piperidine-3-one or a related precursor. A key intermediate in this pathway would be a 3-substituted piperidine that can undergo a second substitution at the same position.

Disconnection 1 (C3-Acetyl): This leads back to a 3-ethylpiperidine (B83586) derivative that can be acylated.

Disconnection 2 (C3-Ethyl): This points to a 3-acetylpiperidine derivative that can be ethylated.

Strategy B: Ring Formation

This strategy focuses on constructing the piperidine ring from acyclic precursors that already contain the necessary substituents or functional groups that can be converted into them.

Disconnection 3 (N1-C2 and C5-C6): This suggests a Dieckmann condensation or a related intramolecular cyclization of a linear amino diester or amino ketoester.

Disconnection 4 (C2-C3 and N1-C6): This points towards a Michael addition-based cyclization.

These retrosynthetic pathways form the basis for designing practical synthetic routes to the target compound.

Development of Novel and Optimized Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes can be proposed. The choice of a specific route would depend on factors such as the availability of starting materials, desired yield, and scalability.

One plausible route, based on Strategy A, commences with a protected piperidin-3-one (B1582230). The synthesis could proceed as follows:

Protection of the Piperidine Nitrogen: The nitrogen of piperidin-3-one is first protected with a suitable group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

Introduction of the First Substituent: The protected piperidin-3-one can be converted to its enolate and subsequently alkylated with an ethyl halide to introduce the ethyl group at the C3 position. Alternatively, an acylation reaction could introduce the acetyl group first.

Introduction of the Second Substituent: The resulting 3-substituted piperidinone is then subjected to a second alkylation or acylation step to introduce the remaining group at the C3 position, forming the quaternary center. The order of introduction of the ethyl and acetyl groups can be crucial for the success of the synthesis. For instance, the Bargellini reaction offers a one-pot method to assemble a gem-disubstituted piperidine core from a protected 3-piperidinone. nih.gov

Deprotection: The final step involves the removal of the protecting group from the nitrogen to yield this compound.

Another approach involves the dialkylation of phenylglycinol-derived oxazolopiperidone lactams, which allows for the stereoselective introduction of substituents at the C3 position. acs.org

A different strategy could involve the hydrogenation of a corresponding substituted pyridine (B92270) precursor. For example, a 3-acetyl-3-ethyl-dihydropyridine or pyridine derivative could be synthesized and then catalytically hydrogenated to the desired piperidine. whiterose.ac.uknih.gov

Route Key Reactions Starting Materials Potential Advantages
Sequential Alkylation/Acylation Enolate formation, Alkylation, Acylation, DeprotectionPiperidin-3-oneStepwise control over substituent introduction
Bargellini Reaction One-pot reaction of a ketone, chloroform, and a primary aminePiperidin-3-oneConvergent and efficient
Oxazolopiperidone Dialkylation Enolate dialkylationPhenylglycinolHigh stereocontrol
Pyridine Hydrogenation Catalytic hydrogenationSubstituted PyridineAccess to a wide range of precursors

Regioselective and Stereoselective Synthetic Approaches

The synthesis of this compound does not inherently involve stereocenters if the starting materials and reagents are achiral. However, the principles of regioselectivity are paramount, particularly in the sequential alkylation/acylation approach. The formation of the enolate from a protected piperidin-3-one must be controlled to ensure substitution occurs at the C3 position.

If chiral analogues of the target compound were desired, stereoselective methods would be essential. Asymmetric synthesis of 3,3-disubstituted piperidines can be achieved through several methods:

Chiral Auxiliaries: The use of chiral auxiliaries, such as in the phenylglycinol-derived oxazolopiperidone lactams, can direct the stereochemical outcome of the alkylation steps. acs.org

Asymmetric Catalysis: Rhodium-catalyzed asymmetric carbometalation of dihydropyridines can provide enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines. acs.org Subsequent functionalization at the C3 position would need to be considered.

Enzyme-Catalyzed Reactions: Chemoenzymatic methods can be employed for the divergent synthesis of various 3,5-dioxygenated piperidines, showcasing the potential for enzymatic control in piperidine synthesis. acs.org

Application of Green Chemistry Principles in Compound Synthesis

Applying green chemistry principles to the synthesis of this compound would involve optimizing the synthetic route to minimize waste, reduce energy consumption, and use less hazardous substances.

Atom Economy: One-pot reactions, such as the Bargellini reaction, and multicomponent reactions are highly desirable as they can significantly improve atom economy by combining multiple synthetic steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent waste. nih.gov

Catalysis: The use of catalytic methods, such as catalytic hydrogenation of pyridine precursors, is preferable to stoichiometric reagents. nih.govorganic-chemistry.org The development of reusable heterogeneous catalysts would further enhance the green credentials of the synthesis.

Solvent Choice: The selection of environmentally benign solvents is a key aspect of green chemistry. Where possible, reactions should be conducted in greener solvents, or ideally, in solvent-free conditions.

Energy Efficiency: Employing microwave irradiation can sometimes accelerate reactions, leading to shorter reaction times and reduced energy consumption. organic-chemistry.org

Green Chemistry Principle Application in Synthesis Example
Atom Economy One-pot and multicomponent reactionsBargellini reaction for the 3,3-disubstituted core nih.gov
Catalysis Use of catalytic hydrogenationReduction of a substituted pyridine precursor nih.govorganic-chemistry.org
Safer Solvents Use of aqueous media or solvent-free conditionsMicrowave-assisted cyclocondensation in aqueous media organic-chemistry.org
Energy Efficiency Microwave-assisted synthesisAccelerated cyclization reactions organic-chemistry.org

Functional Group Interconversions and Derivatization Strategies for Analogues

The structure of this compound offers several sites for functional group interconversion and derivatization to generate a library of analogues for structure-activity relationship (SAR) studies.

N-Functionalization: The secondary amine of the piperidine ring is a prime site for modification. It can be alkylated, acylated, or subjected to reductive amination to introduce a wide variety of substituents.

Modification of the Acetyl Group: The ketone of the acetyl group can be reduced to a secondary alcohol, which can be further derivatized. It can also serve as a handle for the introduction of other functional groups via reactions such as the Wittig reaction or conversion to an oxime.

Modification of the Ethyl Group: While chemically less reactive, modifications to the synthetic route could allow for the introduction of analogues with different alkyl chains at the C3 position.

These derivatization strategies allow for the systematic exploration of the chemical space around the core structure of this compound, which is crucial for the development of new chemical entities with desired properties.

Advanced Structural Characterization and Conformational Analysis of 1 3 Ethylpiperidin 3 Yl Ethan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. emerypharma.com For 1-(3-Ethylpiperidin-3-yl)ethan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the covalent framework of the molecule.

¹H and ¹³C NMR (1D): A standard ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) and a triplet for the methyl), the acetyl group protons (a singlet), the N-H proton of the piperidine (B6355638) ring (a broad singlet), and complex multiplets for the diastereotopic methylene protons at positions 2, 4, 5, and 6 of the piperidine ring. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would reveal the number of unique carbon environments: one quaternary carbon (C3), five methylene carbons (piperidine ring and ethyl group), and two methyl carbons (acetyl and ethyl groups), in addition to a carbonyl carbon. emerypharma.com

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings (typically over two to three bonds). emerypharma.com For this compound, it would show a clear correlation between the methyl and methylene protons of the ethyl group. It would also map out the coupling network within the piperidine ring, showing correlations between the N-H proton and the protons at C2 and C6, as well as the sequential couplings between protons on C4, C5, and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. emerypharma.com It would be used to definitively assign the carbon signals for all CH, CH₂, and CH₃ groups in the molecule by linking the already assigned proton signals to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D structure and preferred conformation. mdpi.com For instance, NOESY could reveal spatial proximities between the ethyl group protons and specific protons on the piperidine ring, helping to define the orientation of the substituents on the C3 stereocenter.

The piperidine ring exists in a dynamic equilibrium of chair conformations. Variable Temperature (VT) NMR studies can provide information on the energy barriers associated with this ring-flipping process. st-andrews.ac.uk By recording NMR spectra at different temperatures, one could observe changes in signal shape, such as broadening and coalescence, which can be analyzed to determine the thermodynamics of the conformational exchange. scielo.brnih.gov

Analysis of the vicinal proton-proton coupling constants (³JHH) within the piperidine ring can also provide valuable conformational information. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. researchgate.net By measuring these values from a high-resolution ¹H NMR spectrum, the preferred chair conformation and the axial or equatorial orientation of the substituents can be inferred.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. Key signals would include a strong, sharp peak around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ketone. A broad band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amine. C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹. nih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would determine the precise three-dimensional arrangement of atoms, yielding exact bond lengths, bond angles, and torsion angles. korea.ac.kr It would unambiguously establish the relative stereochemistry and reveal the preferred conformation of the piperidine ring and its substituents in the crystal lattice. Furthermore, the analysis would describe how the molecules pack together, identifying any intermolecular interactions such as hydrogen bonds involving the piperidine N-H group and the ketone oxygen.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment

Since this compound is a chiral molecule, chiroptical techniques are essential for assigning its absolute configuration (R or S). These methods measure the differential interaction of the molecule with left and right circularly polarized light. tuwien.at

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized UV-visible light. The carbonyl group's n→π* electronic transition would likely produce a characteristic ECD signal (a Cotton effect). By comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations for both the R and S enantiomers, the absolute configuration of the sample could be determined.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared light. rsc.org VCD is highly sensitive to the stereochemical environment and provides a rich fingerprint of the molecule's chirality. nih.govchemrxiv.org An experimental VCD spectrum, particularly in the C-H stretching and fingerprint regions, could be compared with theoretical predictions to provide a confident assignment of the absolute configuration. researchgate.net

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula (C₉H₁₇NO).

Tandem mass spectrometry (MS/MS) experiments, using techniques like collision-induced dissociation (CID), would be employed to study the fragmentation pathways. nih.govmdpi.com For this compound, characteristic fragmentation would likely involve:

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of substituents from the ring.

Loss of the ethyl group (C₂H₅•) or the acetyl group (CH₃CO•).

A McLafferty rearrangement, if sterically feasible, involving the ketone.

Theoretical and Computational Investigations of 1 3 Ethylpiperidin 3 Yl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods allow for the precise determination of molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. For 1-(3-Ethylpiperidin-3-yl)ethan-1-one, DFT calculations, particularly using a hybrid functional like B3LYP combined with a Pople-style basis set such as 6-311++G(d,p), would be employed to fully optimize the molecule's ground state geometry. nih.govnanobioletters.com

This process involves finding the minimum energy conformation on the potential energy surface. The piperidine (B6355638) ring is expected to adopt a stable chair conformation to minimize steric strain. The optimization would precisely define bond lengths, bond angles, and dihedral angles. For instance, the C-N and C-C bonds within the piperidine ring are expected to be in the range of 1.47 Å and 1.54 Å, respectively, consistent with typical saturated heterocycles. nanobioletters.com The exocyclic C=O bond of the acetyl group would be approximately 1.23 Å.

Table 1: Predicted Ground State Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

Parameter Bond/Angle Predicted Value
Bond Length C=O 1.23 Å
C-N (ring) 1.47 Å
C-C (ring) 1.54 Å
C-C (ethyl) 1.55 Å
Bond Angle O=C-C 121.5°
C-N-C (ring) 112.0°
C-C-C (ring) 111.5°

Note: These are hypothetical values based on typical results for similar molecular structures.

For properties requiring higher accuracy, ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be utilized. github.io These methods are more computationally demanding than DFT but provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

High-accuracy predictions for properties like electron affinity, ionization potential, and dipole moment can be achieved. For this compound, these calculations would refine the energetics obtained from DFT. A precise calculation of the dipole moment is particularly important as it governs the molecule's interaction with polar solvents and external electric fields. The presence of the nitrogen and oxygen atoms is expected to impart a significant dipole moment to the molecule. Comparing results from different levels of theory (e.g., HF, MP2, CCSD(T)) with varying basis sets allows for an estimation of the theoretical uncertainty and convergence of the calculated properties.

Computational Conformational Analysis and Energy Landscapes

The flexibility of the piperidine ring and its substituents gives rise to multiple possible conformations, each with a distinct energy. Understanding this conformational landscape is critical as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape. nih.gov

The primary conformations of the piperidine ring are the chair, boat, and twist-boat forms. For this compound, the chair conformation is anticipated to be the most stable. Within the chair form, two distinct conformers exist: one where the N-H bond is axial and one where it is equatorial. Further complexity arises from the rotation around the C-C bond connecting the acetyl group to the ring.

A systematic conformational search would be performed, often using a combination of molecular mechanics and quantum mechanical methods, to identify all low-energy conformers. uncw.edu The potential energy surface (PES) can be mapped by systematically varying key dihedral angles and calculating the energy at each point. This process reveals the energy barriers between different conformers. The results can be visualized using a disconnectivity graph, which illustrates the relationship between local minima and the energy barriers connecting them, providing a clear picture of the molecule's conformational flexibility. cam.ac.ukresearchgate.netresearchgate.net The analysis would likely show that the chair conformation with the N-H in the equatorial position is the global minimum, minimizing steric clashes.

Table 2: Hypothetical Relative Energies of Conformers of this compound

Conformer N-H Position Relative Energy (kcal/mol)
Chair Equatorial 0.00
Chair Axial 0.65
Twist-Boat - 5.50

Note: These are representative energy differences based on studies of similar N-substituted piperidines. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule at 0 K, Molecular Dynamics (MD) simulations offer insights into its behavior at finite temperatures and in the presence of a solvent. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of its evolution over time.

An MD simulation of this compound would typically be performed by placing the molecule in a periodic box filled with a solvent, such as water. mdpi.com The interactions between atoms are described by a force field (e.g., AMBER, CHARMM). The simulation, run for nanoseconds or longer, would reveal the dynamic stability of different conformers, the frequency of conformational transitions, and the nature of solute-solvent interactions.

Prediction of Spectroscopic Parameters from First Principles Calculations

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. nih.govnih.gov The calculated isotropic shielding constants are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). These predictions can help in the assignment of complex spectra and in distinguishing between different isomers or conformers. uncw.edunrel.gov

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. researchgate.net These frequencies are obtained from the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. The calculated spectrum can be used to assign specific vibrational modes, such as the characteristic C=O stretch of the ketone (expected around 1715 cm⁻¹) and the N-H stretch (expected around 3350 cm⁻¹).

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value
¹³C NMR C=O Carbon ~210 ppm
Quaternary C3 ~50 ppm
¹H NMR N-H Proton ~2.5-3.5 ppm
CH₃ (Acetyl) ~2.1 ppm
IR C=O Stretch ~1715 cm⁻¹

Note: These are hypothetical values based on typical functional group ranges and computational studies of related compounds.

Reaction Pathway Elucidation and Transition State Analysis via Computational Methods

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, including synthesis and degradation pathways. mdpi.com For a given reaction, the potential energy surface connecting reactants and products can be explored to identify the minimum energy path.

The key to this analysis is the location of the transition state (TS)—the highest energy point along the reaction coordinate. DFT methods are widely used to optimize the geometry of the TS and calculate its energy. A frequency calculation on the TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

For example, one could investigate the mechanism of a nucleophilic addition to the carbonyl group of this compound. Computational methods would be used to model the approach of the nucleophile, locate the tetrahedral intermediate, and find the transition state leading to it. The energy of the TS relative to the reactants gives the activation energy (ΔG‡), a critical determinant of the reaction rate. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified TS correctly connects the reactant and product minima on the PES. mdpi.com This detailed mechanistic insight is invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Mechanistic Studies of Chemical Transformations Involving 1 3 Ethylpiperidin 3 Yl Ethan 1 One

Investigation of Reactivity Profiles and Reaction Kinetics

Currently, there is a lack of published studies specifically investigating the reactivity profiles and reaction kinetics of 1-(3-Ethylpiperidin-3-yl)ethan-1-one. To understand its chemical behavior, systematic studies would be required. Such research would typically involve:

Screening of reaction conditions: Investigating the compound's reactivity with a variety of reagents, such as oxidizing and reducing agents, acids, bases, and nucleophiles, under different temperature and solvent conditions.

Kinetic analysis: Determining the rate laws, activation energies, and reaction orders for its transformations. This would provide quantitative insights into the factors influencing the speed of reactions involving this compound.

Without such dedicated studies, any discussion of its reactivity profile or kinetic parameters would be purely speculative.

Elucidation of Reaction Mechanisms in Selected Organic Reactions

The elucidation of reaction mechanisms for this compound in specific organic reactions remains an un-investigated area. Mechanistic studies are fundamental to understanding the step-by-step process of bond breaking and formation. Key methodologies that could be employed to study its reaction mechanisms include:

Spectroscopic analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry could be used to identify and characterize reaction intermediates and products.

Computational modeling: Density Functional Theory (DFT) and other computational methods could be utilized to model reaction pathways, calculate transition state energies, and predict the most likely mechanisms.

As of now, no such detailed mechanistic studies for this specific compound have been reported in the scientific literature.

Role of this compound as a Ligand or Catalyst Precursor in Organometallic Chemistry

The potential for this compound to act as a ligand or a precursor to a catalyst in organometallic chemistry has not been explored in published research. The presence of a nitrogen atom within the piperidine (B6355638) ring and a carbonyl group suggests it could potentially coordinate with metal centers. Research in this area would involve:

Synthesis and characterization of metal complexes: Attempting to synthesize complexes of this compound with various transition metals and characterizing their structures using techniques like X-ray crystallography.

Catalytic activity screening: Testing the synthesized metal complexes for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations.

The absence of such studies means its role in organometallic chemistry is currently unknown.

Studies on Intermolecular Interactions in Non-Biological Contexts

There is no available research on the intermolecular interactions of this compound in non-biological contexts. Understanding these interactions is crucial for predicting its physical properties and behavior in solution and in the solid state. Future studies could focus on:

Crystallographic analysis: Determining the crystal structure to understand the packing and intermolecular forces, such as hydrogen bonding or van der Waals interactions, in the solid state.

Solution-phase studies: Using techniques like NMR spectroscopy to study self-association or interactions with other molecules in various solvents.

Without experimental or theoretical studies, the nature and strength of its intermolecular interactions remain uncharacterized.

Structure Property Relationships Spr in the Context of 1 3 Ethylpiperidin 3 Yl Ethan 1 One Derivatives

Design and Synthesis of Analogues for Systematic Structural Perturbations

Synthesis of the Core Scaffold: The synthesis of the parent compound, 1-(3-Ethylpiperidin-3-yl)ethan-1-one, can be achieved through various synthetic routes. A common approach involves the alkylation of a suitable piperidine (B6355638) precursor. For instance, the synthesis could start from a protected 3-piperidinone, which is first ethylated at the 3-position, followed by the introduction of the acetyl group. The protection of the piperidine nitrogen is crucial to prevent side reactions and can be deprotected in the final step if required.

Design of Analogues: Analogues can be designed by introducing systematic variations at key positions:

Modification of the Piperidine Nitrogen (R¹): The nitrogen atom of the piperidine ring can be substituted with a variety of functional groups. These substitutions can significantly alter the basicity, lipophilicity, and steric bulk of the molecule. For example, alkyl groups of varying lengths (e.g., methyl, propyl), aryl groups, or functional groups capable of hydrogen bonding can be introduced.

Modification of the 3-Alkyl Group (R²): The ethyl group at the 3-position can be replaced with other alkyl groups (e.g., methyl, propyl, isopropyl, butyl) to probe the effect of chain length and branching on the compound's properties.

Modification of the 3-Acyl Group (R³): The acetyl group can be varied to include other acyl moieties. This can be achieved by using different acylating agents. Modifications could include longer alkyl chains (e.g., propanoyl, butanoyl) or the introduction of aromatic rings (e.g., benzoyl).

A representative, though not exhaustive, synthetic scheme for generating these analogues could involve the reaction of a 3-substituted piperidine with an appropriate acylating agent. The synthesis of 3,3-disubstituted piperidines can be challenging but is achievable through methods like enolate dialkylation of piperidone derivatives.

Table 1: Representative Analogues of this compound for SPR Studies

Analogue ID R¹ (on Piperidine N) R² (at C3) R³ (Acyl group at C3)
Parent HEthylAcetyl
A1 MethylEthylAcetyl
A2 HMethylAcetyl
A3 HPropylAcetyl
A4 HEthylPropanoyl
A5 HEthylBenzoyl

This table is for illustrative purposes to demonstrate a systematic approach to analogue design.

Correlation of Structural Modifications with Observed Chemical Reactivity or Physical Behavior

Once a library of analogues has been synthesized, the next step is to systematically evaluate their chemical reactivity and physical properties. By correlating these observed properties with the specific structural modifications, a comprehensive understanding of the structure-property relationships can be developed.

Chemical Reactivity: The chemical reactivity of the ketone carbonyl group is a key feature of these molecules. This reactivity can be influenced by both electronic and steric effects of the neighboring substituents.

Electronic Effects: The nature of the R¹ substituent on the piperidine nitrogen can influence the electron density around the carbonyl group through inductive effects. Electron-donating groups would be expected to slightly decrease the electrophilicity of the carbonyl carbon, potentially reducing its reactivity towards nucleophiles.

Steric Hindrance: The size of the R² and R³ groups can sterically hinder the approach of reactants to the carbonyl group. For example, replacing the ethyl group (R²) with a bulkier isopropyl or tert-butyl group would likely decrease the rate of reactions involving the ketone.

Physical Behavior: Key physical properties such as melting point, boiling point, solubility, and lipophilicity (logP) are significantly impacted by the structural modifications.

Melting and Boiling Points: These properties are influenced by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding. Increasing the alkyl chain length of R² or R³ would generally lead to higher melting and boiling points due to increased van der Waals forces. The presence of a hydrogen bond donor on the piperidine nitrogen (R¹ = H) would allow for hydrogen bonding, leading to a higher boiling point compared to its N-alkylated counterpart (e.g., R¹ = Methyl).

Solubility: The aqueous solubility is largely dependent on the polarity of the molecule. The introduction of polar functional groups or the ability to form hydrogen bonds (R¹ = H) would enhance water solubility. Conversely, increasing the size of nonpolar alkyl or aryl groups would decrease aqueous solubility.

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity. Increasing the number of carbon atoms, for instance by elongating the R² or R³ alkyl chains, will generally lead to a higher logP value, indicating greater lipophilicity.

Table 2: Predicted Trends in Physicochemical Properties based on Structural Modifications

Structural Modification Predicted Effect on Reactivity (Ketone) Predicted Effect on Boiling Point Predicted Effect on Lipophilicity (logP)
Increase chain length of R²Decrease (Steric Hindrance)IncreaseIncrease
Increase chain length of R³Decrease (Steric Hindrance)IncreaseIncrease
N-Alkylation (R¹ = Alkyl)Minor Electronic EffectDecrease (Loss of H-bonding)Increase
Introduction of Aromatic Ring (R³)Decrease (Steric/Electronic)IncreaseIncrease

This table presents generalized trends based on established principles of physical organic chemistry.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Capabilities

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. For the derivatives of this compound, QSPR models can be developed to predict various properties, thereby guiding the design of new analogues with desired characteristics without the need for their synthesis and experimental testing.

Descriptor Calculation: The first step in QSPR modeling is to calculate a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological Descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: These relate to the three-dimensional structure of the molecule (e.g., molecular surface area, volume).

Electronic Descriptors: These describe the electronic properties of the molecule (e.g., dipole moment, partial charges on atoms).

Physicochemical Descriptors: These include properties like logP, molar refractivity, and polarizability.

Model Development: Once the descriptors are calculated, a statistical method is used to build a model that correlates a subset of these descriptors with the experimental property of interest. Common statistical methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the property and the selected descriptors.

Partial Least Squares (PLS): This is a more advanced regression technique that is useful when the number of descriptors is large and there is collinearity among them.

Machine Learning Algorithms: Techniques such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture more complex, non-linear relationships.

Model Validation: The predictive power of the developed QSPR model must be rigorously validated. This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability on new data). Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to assess the model's quality.

For the this compound series, a QSPR model could be developed to predict, for example, the lipophilicity (logP). The model might find that logP is positively correlated with the molecular weight and the number of carbon atoms, and negatively correlated with the number of heteroatoms capable of hydrogen bonding.

Table 3: Hypothetical QSPR Model for Predicting logP of this compound Analogues

Analogue ID Molecular Weight Number of H-bond Donors Experimental logP Predicted logP
Parent 155.2511.81.75
A1 169.2802.12.05
A2 141.2211.41.42
A3 169.2812.22.18
A4 169.2812.32.25

This table is a hypothetical representation of a QSPR study to illustrate the concept. The equation for the predicted logP would be derived from a statistical analysis of a larger dataset (e.g., Predicted logP = c₀ + c₁(Molecular Weight) + c₂(Number of H-bond Donors)).

By leveraging QSPR, researchers can efficiently screen virtual libraries of this compound derivatives and prioritize the synthesis of compounds that are most likely to possess the desired physicochemical properties.

Analytical Method Development for Research Scale Characterization and Quantification

Development of Chromatographic Methods (e.g., HPLC, GC) for Purity Control and Separation

Chromatographic techniques are fundamental for assessing the purity of "1-(3-Ethylpiperidin-3-yl)ethan-1-one" and for separating it from starting materials, byproducts, and degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose. ptfarm.plnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic compounds. ptfarm.pl For "this compound", a reversed-phase HPLC (RP-HPLC) method is often the primary choice due to the compound's moderate polarity. The development of an HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape.

A typical starting point for method development would involve a C18 stationary phase, which is effective for retaining and separating a broad range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe. researchgate.net

Since "this compound" possesses a chiral center at the C3 position of the piperidine (B6355638) ring, the separation of its enantiomers is of significant interest. nih.gov This can be achieved using a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose. semanticscholar.orgmdpi.com The mobile phase for chiral separations often consists of a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol).

The following interactive data table summarizes a hypothetical set of optimized HPLC conditions for both achiral and chiral analysis of "this compound".

ParameterAchiral AnalysisChiral Separation
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiralpak AD-H (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Formic acid in Water B: Acetonitrilen-Hexane:Isopropanol (90:10, v/v)
ElutionGradientIsocratic
Flow Rate1.0 mL/min0.8 mL/min
Column Temperature30 °C25 °C
Detection Wavelength215 nm220 nm
Injection Volume10 µL5 µL

Gas Chromatography (GC)

Gas chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. researchgate.net Given the molecular weight and structure of "this compound", it is amenable to GC analysis. The development of a GC method would focus on selecting an appropriate column and optimizing the temperature program.

A common choice for the stationary phase would be a mid-polarity column, such as one coated with 5% phenyl polysiloxane. The temperature program would be designed to ensure the separation of the analyte from any potential volatile impurities. The initial oven temperature would be low enough to trap the analytes at the head of the column, followed by a temperature ramp to elute the compounds based on their boiling points and interactions with the stationary phase. Detection is typically achieved using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon in the analyte.

Method Validation for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ashdin.com For research applications, the validation requirements may be less stringent than for regulated pharmaceutical analysis, but it is still essential to ensure the reliability and consistency of the data. The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis using a photodiode array (PDA) detector in HPLC.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity is typically evaluated over a range of concentrations and is demonstrated by a high correlation coefficient (r² > 0.99) for the calibration curve. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is expressed as the relative standard deviation (RSD) of a series of measurements and is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). europa.euimpactfactor.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC, this may include variations in mobile phase composition, pH, column temperature, and flow rate.

The following table summarizes typical acceptance criteria for these validation parameters in a research setting.

Validation ParameterTypical Acceptance Criteria for Research
SpecificityNo interference at the analyte's retention time.
Linearity (r²)≥ 0.99
Accuracy (% Recovery)90 - 110%
Precision (RSD)≤ 5%
RobustnessRSD of results should remain within acceptable limits.

Future Directions and Emerging Research Avenues for 1 3 Ethylpiperidin 3 Yl Ethan 1 One Chemistry

Exploration of Novel Synthetic Methodologies and Sustainable Synthesis

The development of new and improved methods for the synthesis of highly substituted piperidines is a significant area of interest in organic chemistry. ajchem-a.com Future research into 1-(3-Ethylpiperidin-3-yl)ethan-1-one will likely focus on the development of novel synthetic strategies that are not only efficient but also adhere to the principles of green chemistry.

Furthermore, the principles of sustainable synthesis are becoming increasingly important. This includes the use of non-toxic catalysts, aqueous reaction media, and solvent-free conditions. ajchem-a.com Future synthetic routes to this compound and its analogs could explore:

Catalytic Hydrogenation: The use of heterogeneous catalysts for the hydrogenation of corresponding pyridine (B92270) precursors offers a scalable and environmentally friendly route. nih.gov Research into novel catalysts, such as those based on non-precious metals, could further enhance the sustainability of this approach.

Biocatalysis: The use of enzymes to catalyze key bond-forming reactions could offer high levels of stereoselectivity under mild, aqueous conditions.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of piperidine (B6355638) derivatives.

A summary of potential sustainable synthetic approaches is presented in the table below.

Synthetic ApproachPotential AdvantagesKey Research Focus
Domino ReactionsIncreased efficiency, reduced wasteDesign of novel reaction cascades
Catalytic HydrogenationScalability, use of green solventsDevelopment of non-precious metal catalysts
BiocatalysisHigh stereoselectivity, mild conditionsEnzyme discovery and engineering
Flow ChemistryImproved safety and scalabilityReactor design and optimization

Advanced Computational Design of Functional Analogues

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. nih.gov In the context of this compound, computational methods can be employed to design functional analogues with tailored biological activities or material properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can be used to predict how structural modifications to the this compound scaffold will affect its interactions with biological targets or its performance in material applications. nih.govresearchgate.net For example, computational screening of virtual libraries of analogues could identify candidates with enhanced binding affinity for a particular receptor or improved catalytic activity. rsc.org

Key areas for future computational research include:

Pharmacophore Modeling: Identifying the key structural features of this compound that are responsible for a particular biological activity.

Virtual Screening: Screening large databases of virtual compounds to identify novel analogues with improved properties.

In Silico ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity of new analogues to guide the design of safer and more effective molecules.

The integration of computational design with synthetic chemistry will be crucial for accelerating the discovery and development of new functional molecules based on the this compound scaffold.

Potential as a Scaffold for Material Science Applications (e.g., polymers, catalysts)

The piperidine ring is a versatile scaffold that can be incorporated into a wide range of materials. ontosight.ai The specific substitution pattern of this compound, with its quaternary center, could impart unique properties to polymers and other materials.

Future research could explore the use of this compound and its derivatives in the following areas:

Polymers: The piperidine nitrogen can be functionalized to create monomers for polymerization. The resulting polymers could have interesting properties, such as thermal stability, altered solubility, or the ability to coordinate with metal ions. For example, zinc(II) catalysts have been used in the ring-opening polymerization of lactide to produce biodegradable polymers. rsc.org

Catalysts: Piperidine derivatives can act as organocatalysts or as ligands for metal-based catalysts. researchgate.net The steric and electronic properties of the 3-ethyl-3-acetyl-piperidine moiety could be tuned to create catalysts with high activity and selectivity for specific chemical transformations. For instance, piperidine-functionalized graphene quantum dots have been used as a reusable catalyst. acgpubs.org

Functional Materials: The incorporation of the this compound scaffold into larger molecular architectures could lead to the development of new materials with applications in areas such as organic electronics or sensing.

A table summarizing potential material science applications is provided below.

Application AreaPotential Role of the ScaffoldDesired Properties
PolymersMonomer unitThermal stability, specific solubility, metal coordination
CatalystsOrganocatalyst or ligandHigh activity, high selectivity, reusability
Functional MaterialsBuilding blockElectronic properties, sensing capabilities

Interdisciplinary Research Opportunities in Fundamental Organic Chemistry

The study of this compound and its chemistry is not limited to applied research. There are also numerous opportunities for fundamental research that can advance our understanding of organic chemistry.

The 3,3-disubstituted piperidine core of this molecule presents interesting challenges and opportunities in stereochemistry. nih.gov Research into the stereoselective synthesis of different isomers of this compound could lead to the development of new synthetic methods with broader applications.

Furthermore, the study of the conformational preferences of the piperidine ring in this and related molecules can provide valuable insights into the relationship between molecular structure and reactivity. The exploration of the reactivity of the ketone functional group in the context of the sterically hindered quaternary center could also reveal novel chemical transformations.

Interdisciplinary collaborations will be key to unlocking these opportunities. For example, collaboration between synthetic chemists and computational chemists can lead to a deeper understanding of reaction mechanisms, while collaborations with physical chemists can provide insights into the photophysical properties of new materials based on this scaffold. The piperidine scaffold is prevalent in many pharmaceuticals, and interdisciplinary research can aid in the design of new drugs. enamine.netthieme-connect.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Ethylpiperidin-3-yl)ethan-1-one, and how can reaction conditions be modified to improve yield and purity?

  • Methodological Answer : The synthesis of ketone derivatives like this compound often involves Friedel-Crafts acylation or condensation reactions. For example, analogous compounds are synthesized by reacting aromatic aldehydes with ketones in ethanol under acidic catalysis (e.g., thionyl chloride or KOH) . To optimize yield, variables such as solvent polarity (e.g., methanol vs. ethanol), temperature (reflux vs. room temperature), and catalyst loading (e.g., AlCl₃ for Friedel-Crafts) should be systematically tested. Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR, focusing on characteristic signals for the piperidine ring (δ ~2.5–3.5 ppm for CH₂ groups) and ketone carbonyl (δ ~200–210 ppm in ¹³C). Compare with databases like NIST Chemistry WebBook for validation .
  • X-ray Crystallography : Use SHELXL for structure refinement. Single-crystal diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Space group determination via SHELXT and hydrogen-bonding network analysis are critical for confirming stereochemistry .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Use hybrid functionals like B3LYP (Becke three-parameter exchange + Lee-Yang-Parr correlation) with a 6-31G(d,p) basis set to compute molecular orbitals, electrostatic potential maps, and bond dissociation energies. Compare thermochemical data (e.g., atomization energies) with experimental results to validate accuracy. Software such as Gaussian or ORCA can automate these calculations .

Q. What strategies are recommended for resolving contradictions between experimental spectral data and computational predictions?

  • Methodological Answer :

  • Cross-Validation : If NMR chemical shifts deviate from DFT predictions, re-examine the solvent effects (e.g., using PCM models) or conformational flexibility (via molecular dynamics simulations).
  • Crystallographic Validation : When spectral data conflicts with X-ray results, prioritize the crystallographic data for structural confirmation. For example, SHELXL-refined bond lengths and angles provide unambiguous evidence of molecular geometry .

Q. What safety considerations and handling protocols are essential when working with this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation exposure (GHS Category 4 toxicity) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage. Store the compound in airtight containers under nitrogen to prevent degradation .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Introduce functional groups (e.g., halogens, hydroxyls) at the piperidine or ethanone positions to modulate lipophilicity and hydrogen-bonding capacity.
  • Assay Design : Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative strains. For antioxidant potential, employ DPPH radical scavenging assays. Compare results with structurally similar compounds (e.g., fluorophenyl or benzyloxy derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.